N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data.Scientific Research Applications
Chemical Structure and Applications
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a compound with potential applications in various scientific research fields. However, the specific name provided does not directly match any known compound in the retrieved scientific literature. Instead, the search yielded information on closely related chemical structures and their applications, which may provide insight into the type of research and applications that compounds with similar functional groups and structural features might be involved in.
Potential Areas of Application
Insecticide Development : Compounds with similar sulfonyl and fluorophenyl groups have been researched for their insecticidal properties. For example, flubendiamide, which features a unique chemical structure with novel substituents like a sulfonylalkyl group, has shown extremely strong insecticidal activity especially against lepidopterous pests including resistant strains. Such compounds are considered for controlling lepidopterous insects as part of integrated pest management programs (Tohnishi et al., 2005).
Pharmaceutical Research : Arylsulfonamide derivatives, which are structurally related to the compound , have been studied for their α1-adrenoceptor antagonistic properties with potential applications in treating conditions like hypertension or disorders related to α1-adrenoreceptors (Rak et al., 2016).
Anticancer Research : Some piperidine derivatives have been synthesized and evaluated as anticancer agents. Their study involves understanding the chemical interactions at the molecular level that can inhibit cancer cell growth, highlighting the potential of such compounds in developing new cancer treatments (Rehman et al., 2018).
Neuropharmacology : The role of specific receptors in compulsive behaviors and disorders has been studied using compounds that can selectively antagonize these receptors. For instance, research on orexin-1 receptor mechanisms and their effects on compulsive food consumption offers insights into potential treatments for binge eating and other eating disorders (Piccoli et al., 2012).
Organic Synthesis and Catalysis : The development of novel methods for the enantioselective fluorination of aliphatic aldehydes showcases the application of similar compounds in facilitating chemical transformations, which is critical in pharmaceutical manufacturing and material science (Li et al., 2014).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting or discussing potential future research directions or applications for the compound.
Please consult with a professional chemist or a reliable source for accurate information. It’s important to handle all chemical compounds safely and responsibly.
properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N3O4S/c1-17-16-21(9-10-22(17)26)34(32,33)29-15-3-2-4-20(29)12-14-28-24(31)23(30)27-13-11-18-5-7-19(25)8-6-18/h5-10,16,20H,2-4,11-15H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRILJTVRUGYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide |
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